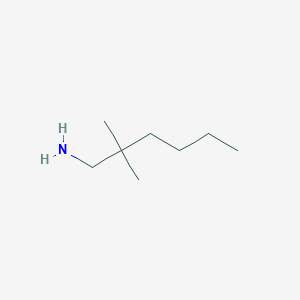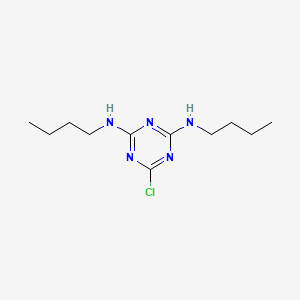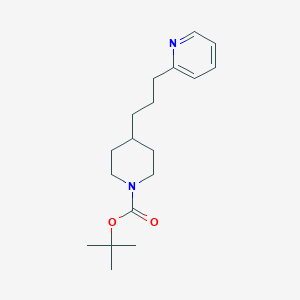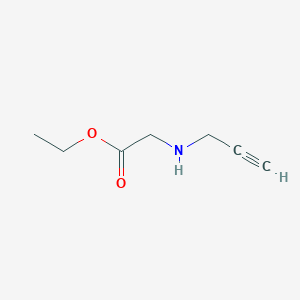
1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a carbonitrile group attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- typically involves the reaction of cyanuric chloride with appropriate nucleophiles. One common method is the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride with amino and hydroxyl groups. The reaction conditions often involve the use of solvents such as dioxane or water, and bases like sodium carbonate to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to replace the amino or hydroxyl groups.
Major Products Formed
The major products formed from these reactions include substituted triazines, amines, and hydroxylated derivatives. These products can have varied applications depending on the substituents introduced during the reactions .
Scientific Research Applications
1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to decreased levels of certain metabolites, which can have therapeutic effects in diseases such as schizophrenia and cancer .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triamino-1,3,5-triazine: Known for its use in the synthesis of melamine resins and its applications in flame retardants.
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have diverse applications in pharmaceuticals and materials science due to their varied substituents.
Uniqueness
1,3,5-Triazine-2-carbonitrile, 6-amino-4,5-dihydro-4-oxo- is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to act as an enzyme inhibitor and its potential in medicinal chemistry distinguish it from other triazine derivatives .
Properties
Molecular Formula |
C4H3N5O |
|---|---|
Molecular Weight |
137.10 g/mol |
IUPAC Name |
4-amino-6-oxo-1H-1,3,5-triazine-2-carbonitrile |
InChI |
InChI=1S/C4H3N5O/c5-1-2-7-3(6)9-4(10)8-2/h(H3,6,7,8,9,10) |
InChI Key |
MEURIILBGSNWGD-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NC(=NC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(Hydroxyamino)(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8631460.png)
![Propanedioic acid, (4-azidobutyl)[3-(3-pyridinyl)propyl]-, diethyl ester](/img/structure/B8631470.png)





